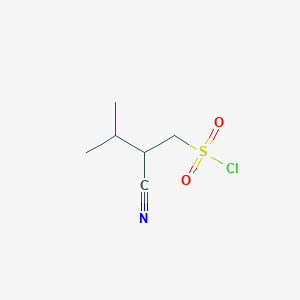
2-Cyano-3-methylbutane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-3-methylbutane-1-sulfonyl chloride is a chemical compound with the molecular formula C6H10ClNO2S and a molecular weight of 195.67 . It is a versatile compound used in scientific research and has various applications in organic synthesis and pharmaceutical development.
Molecular Structure Analysis
The InChI code for 2-Cyano-3-methylbutane-1-sulfonyl chloride is 1S/C6H10ClNO2S/c1-5(2)6(3-8)4-11(7,9)10/h5-6H,4H2,1-2H3 . This code provides a standard way to encode the molecular structure using text, which can be helpful for database searches.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
"2-Cyano-3-methylbutane-1-sulfonyl chloride" is a compound potentially involved in complex chemical transformations and syntheses, particularly in the creation of sulfonamide and sulfonyl derivatives. Although the specific research on this compound is limited, analogous sulfonyl chlorides, such as trifluoromethanesulfonyl chloride (CF3SO2Cl), have been extensively used in organic chemistry for various functional group transformations, including trifluoromethylation, sulfonylation, and chlorination processes. These reactions are crucial for constructing C–CF3, C–SCF3, C–SOCF3, and C–Cl bonds, showcasing the versatility of sulfonyl chlorides in synthesizing compounds with potential pharmaceutical and industrial applications (Chachignon, Guyon, & Cahard, 2017).
Environmental Degradation and Toxicology
The degradation behavior and toxicological profile of polyfluoroalkyl chemicals, which might be structurally related or result from the degradation of compounds like "2-Cyano-3-methylbutane-1-sulfonyl chloride", have been a significant focus of environmental science. These studies aim to understand the fate, persistence, and potential toxicity of these compounds in the environment, contributing to the development of strategies for mitigating their impact on ecosystems and human health (Liu & Avendaño, 2013).
Removal and Treatment Techniques
Research into the removal of persistent organic pollutants, including perfluorinated compounds, from water has highlighted the efficiency of carbonaceous nanomaterials. These studies provide insights into the mechanisms and factors affecting the adsorption of such compounds, potentially informing the development of effective purification technologies for water and other mediums. The findings are relevant for designing strategies to remove residues of "2-Cyano-3-methylbutane-1-sulfonyl chloride" and its degradation products from the environment, emphasizing the role of hydrophobic interactions and the influence of functional groups on the adsorption process (Liu et al., 2020).
Pharmacological Applications
The structural motif of sulfonamides, potentially derived from "2-Cyano-3-methylbutane-1-sulfonyl chloride", has been explored for its significant biological properties. Research into sulfonamides has uncovered their wide range of pharmacological applications, including antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties. This underlines the importance of such chemical entities in the development of new therapeutic agents, showcasing the potential medicinal relevance of compounds synthesized from "2-Cyano-3-methylbutane-1-sulfonyl chloride" (Azevedo-Barbosa et al., 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-cyano-3-methylbutane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO2S/c1-5(2)6(3-8)4-11(7,9)10/h5-6H,4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQREVGGCJMYIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CS(=O)(=O)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-3-methylbutane-1-sulfonyl chloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

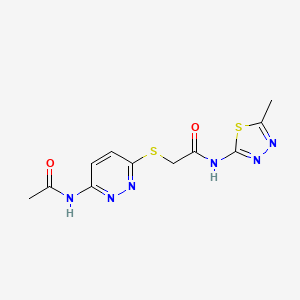
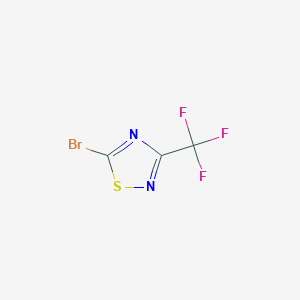
![2-((6-(2-ethoxyphenyl)-3-(4-ethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2514988.png)
![6-chloro-3-[(4-chlorophenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2514989.png)

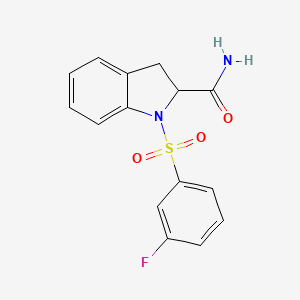
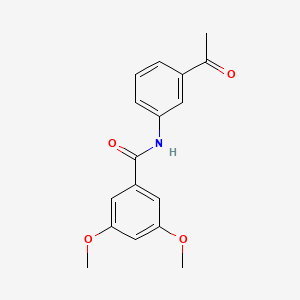
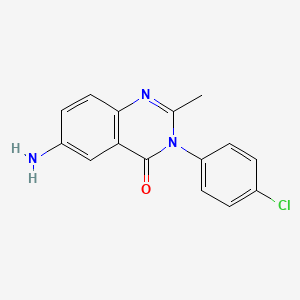
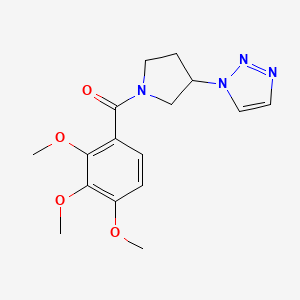


![3-Methyl-7,8-dihydro-6H-imidazo[2,1-c][1,2,4]triazin-4-one](/img/structure/B2515002.png)
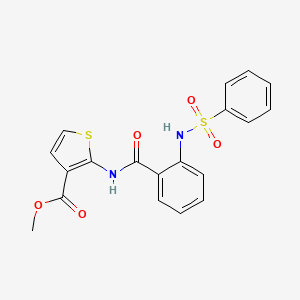
![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2515007.png)